Cerium bromide (CeBr3)

Overview

Description

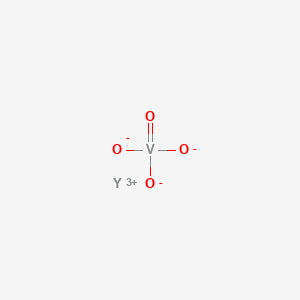

Cerium bromide (CeBr3) is an inorganic compound with the formula CeBr3 . This white hygroscopic solid is of interest as a component of scintillation counters . Cerium (III) bromide-doped lanthanum bromide single crystals are known to exhibit superior scintillation properties for applications in the security, medical imaging, and geophysics detectors .

Synthesis Analysis

The compound has been known since at least 1899, when Muthman and Stützel reported its preparation from cerium sulfide and gaseous HBr . Aqueous solutions of CeBr3 can be prepared from the reaction of Ce2(CO3)3·H2O with HBr . The product, CeBr3·H2O can be dehydrated by heating with NH4Br followed by sublimation of residual NH4Br . CeBr3 can be distilled at reduced pressure (~ 0.1 Pa) in a quartz ampoule at 875-880 °C .

Chemical Reactions Analysis

Cerium bromide (CeBr3) scintillators are useful room temperature gamma-ray detectors that provide the robustness of a scintillator with improved resolution . This makes them attractive for field deployment or emergency response operations especially when combined with the power of Monte-Carlo based efficiency determinations .

Physical And Chemical Properties Analysis

CeBr3 is characterized by its relatively high-density and its proportional response to gamma rays . The typical energy resolution provided by the material is 4% FWHM for 662 keV . Thanks to its fast light pulse rise time, CeBr3 detectors can provide sub-nanosecond time resolutions only slightly inferior to BaF2 detectors .

Scientific Research Applications

Radiation Detection

Cerium Bromide scintillators feature very high light-yields, fast response, and high-density properties . The key advantage to the material, when compared to other high-resolution scintillators, is its very low intrinsic background noise . This makes them attractive for field deployment or emergency response operations .

Security Applications

CeBr3 is used in security applications, particularly in cargo and luggage scanning . Its high resolution and low background noise make it an effective tool for detecting radioactive materials .

Plasma Physics

In the field of plasma physics, CeBr3 is used due to its speed and high resolution . Its fast light pulse rise time allows for sub-nanosecond time resolutions .

Environmental Applications

CeBr3 is used in environmental applications due to its high resolution and low background . It can be used to detect and measure low levels of radiation in the environment .

Space Missions

CeBr3 is used in space missions due to its high resolution . It can be used to detect and measure radiation in space, which is crucial for understanding the space environment and protecting astronauts .

Medical Imaging

Cerium Bromide is used in medical imaging applications such as Positron Emission Tomography (PET) and Computed Tomography (CT) . Its high resolution and low background noise make it an effective tool for these applications .

Geophysics

In the field of geophysics, CeBr3 is used for Measurement While Drilling (MWD) . Its high resolution and low background noise make it an effective tool for detecting and measuring radiation underground .

Nuclear and High Energy Physics

CeBr3 is used in specialist applications in nuclear and high energy physics . Its high resolution and low background noise make it an effective tool for these applications .

Mechanism of Action

Safety and Hazards

Future Directions

Standard cerium bromide (CeBr3) detectors are now available from BNC in 2x2 inch encapsulated sizes with greatly improved sensitivity . This paper discusses the merits of CeBr3 from the standpoint of energy resolution and reduction of intrinsic background from actinium-227 (227Ac) contamination . Cerium Bromide is the latest development in room temperature, high resolution scintillation detectors and with a low intrinsic background, is a superior alternative to Lanthanum Halide based scintillators for applications including: homeland security, high resolution gamma spectrometry, medical imaging and geological exploration .

properties

IUPAC Name |

tribromocerium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3BrH.Ce/h3*1H;/q;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOOUSOJAOQPDEH-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

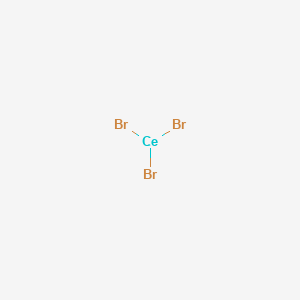

Br[Ce](Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CeBr3, Br3Ce | |

| Record name | cerium(III) bromide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Cerium(III)_bromide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cerium bromide (CeBr3) | |

CAS RN |

14457-87-5 | |

| Record name | Cerium bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14457-87-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cerous bromide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158933 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cerium bromide (CeBr3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.